2-Pentadecylphenyl diphenyl phosphate
Description
2-Pentadecylphenyl diphenyl phosphate is an organophosphate ester (OPE) characterized by a pentadecyl (15-carbon alkyl) chain attached to a phenyl group, with two additional phenyl groups bonded to the phosphate center. These compounds are widely used as flame retardants, plasticizers, and lubricant additives due to their thermal stability and compatibility with polymers .
Key structural features of 2-pentadecylphenyl diphenyl phosphate include:
- High molecular weight (estimated >500 g/mol), owing to the long alkyl chain.
- Hydrophobic properties, which enhance persistence in lipid-rich environments.
- Potential applications in high-temperature industrial processes, where volatility reduction is critical.
Properties
CAS No. |
182939-61-3 |
|---|---|
Molecular Formula |
C33H45O4P |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2-pentadecylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C33H45O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-30-24-21-22-29-33(30)37-38(34,35-31-25-17-14-18-26-31)36-32-27-19-15-20-28-32/h14-15,17-22,24-29H,2-13,16,23H2,1H3 |
InChI Key |
VZJBUXKAKAGWTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pentadecylphenyl diphenyl phosphate typically involves the esterification of phosphoric acid with 2-pentadecylphenol and diphenyl phosphate. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of 2-pentadecylphenyl diphenyl phosphate may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Pentadecylphenyl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can lead to the formation of phosphines and alcohols.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Phosphates and phenols.
Reduction: Phosphines and alcohols.
Substitution: Various substituted phenyl phosphates.
Scientific Research Applications
2-Pentadecylphenyl diphenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-pentadecylphenyl diphenyl phosphate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Organophosphate Esters
Physical and Chemical Properties
The physical properties of OPEs are influenced by substituent groups. Below is a comparison based on structural analogs:
*Estimated based on structural analogs. The long alkyl chain in 2-pentadecylphenyl diphenyl phosphate likely reduces volatility and increases lipid solubility compared to shorter-chain analogs .
Metabolic and Developmental Toxicity:
- EHDPP : Induces developmental defects in zebrafish embryos at 1–10 µM, including spinal curvature and reduced heart rates .
- TPHP : Activates peroxisome proliferator-activated receptor gamma (PPARγ), promoting adipogenesis in vitro .
Neurotoxicity:
Environmental Persistence and Bioaccumulation
*Scores based on EPA criteria (3 = high, 2 = moderate, 1 = low) . The pentadecyl variant’s persistence is extrapolated from isodecyl diphenyl phosphate data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
